N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C8H8ClN5 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Unusual Reactivity in Multicomponent Reactions : N
3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine showcases unexpected reactivity in multicomponent reactions with pyruvic acid and aldehydes, leading to the formation of unique 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones, diverging from the anticipated triazolopyrimidine or triazolylpyrrolone derivatives (Sakhno et al., 2011).
Luminescent Properties
- Luminescent Properties Analysis : A series of compounds based on 4-amino-4H-1,2,4-triazole group were synthesized and their luminescent properties were analyzed, showcasing how substituent modifications can significantly impact the luminescent characteristics of these compounds (Xi et al., 2021).
Corrosion Inhibition
- Protection of Metals in Corrosive Environments : The use of N
3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine derivatives was explored for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors was assessed using various techniques, demonstrating their potential in protecting metals in corrosive environments (Bentiss et al., 2007).
Crystallographic Studies
- Crystal Structure Elucidation : The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, closely related to the query compound, was synthesized and its structure was meticulously analyzed through single-crystal X-ray structure determination, providing insights into its molecular configuration and interactions (Yeo et al., 2019).
Biological Activities
- **Exploration of BiologicalActivities**: The compound 1-((5-(4-(4-chlorophenoxy)-2-chlorophenyl)-2,2,3-trimethyl-oxazolidin-5-yl)methyl)-1H-1,2,4-triazole was synthesized and characterized, with its crystal structure determined. Preliminary biological testing indicated that this compound possesses fungicidal activity, highlighting its potential in biological applications (Xu et al., 2008).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMGVAONDEFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352165 | |
Record name | N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-46-6 | |
Record name | N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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